

# comprehensive literature review of fumaryl chloride

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## Compound of Interest

Compound Name: Fumaryl chloride

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An In-depth Technical Guide to **Fumaryl Chloride**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Fumaryl chloride** ( $C_4H_2Cl_2O_2$ ), the diacyl chloride of fumaric acid, is a highly reactive and versatile bifunctional reagent extensively utilized in organic synthesis. Its rigid trans-geometry and two electrophilic carbonyl carbons make it a crucial building block for a diverse range of molecules, from pharmaceuticals to advanced polymers. This technical guide provides a comprehensive review of **fumaryl chloride**, consolidating its chemical and physical properties, detailing established synthesis protocols, exploring its key reactions, and summarizing its applications in drug development and materials science. Particular emphasis is placed on providing detailed experimental methodologies and presenting quantitative data in a structured format to aid researchers in its practical application.

## Chemical and Physical Properties

**Fumaryl chloride** is a straw-colored, fuming liquid with a pungent odor.<sup>[1][2]</sup> It is corrosive to metals and tissues and its vapors are irritating to the eyes and mucous membranes.<sup>[1][3]</sup> It is classified as a combustible liquid and is known to react with water, strong oxidizing agents, alcohols, amines, and other bases.<sup>[4][5]</sup>

Table 1: Physical and Chemical Properties of **Fumaryl Chloride**

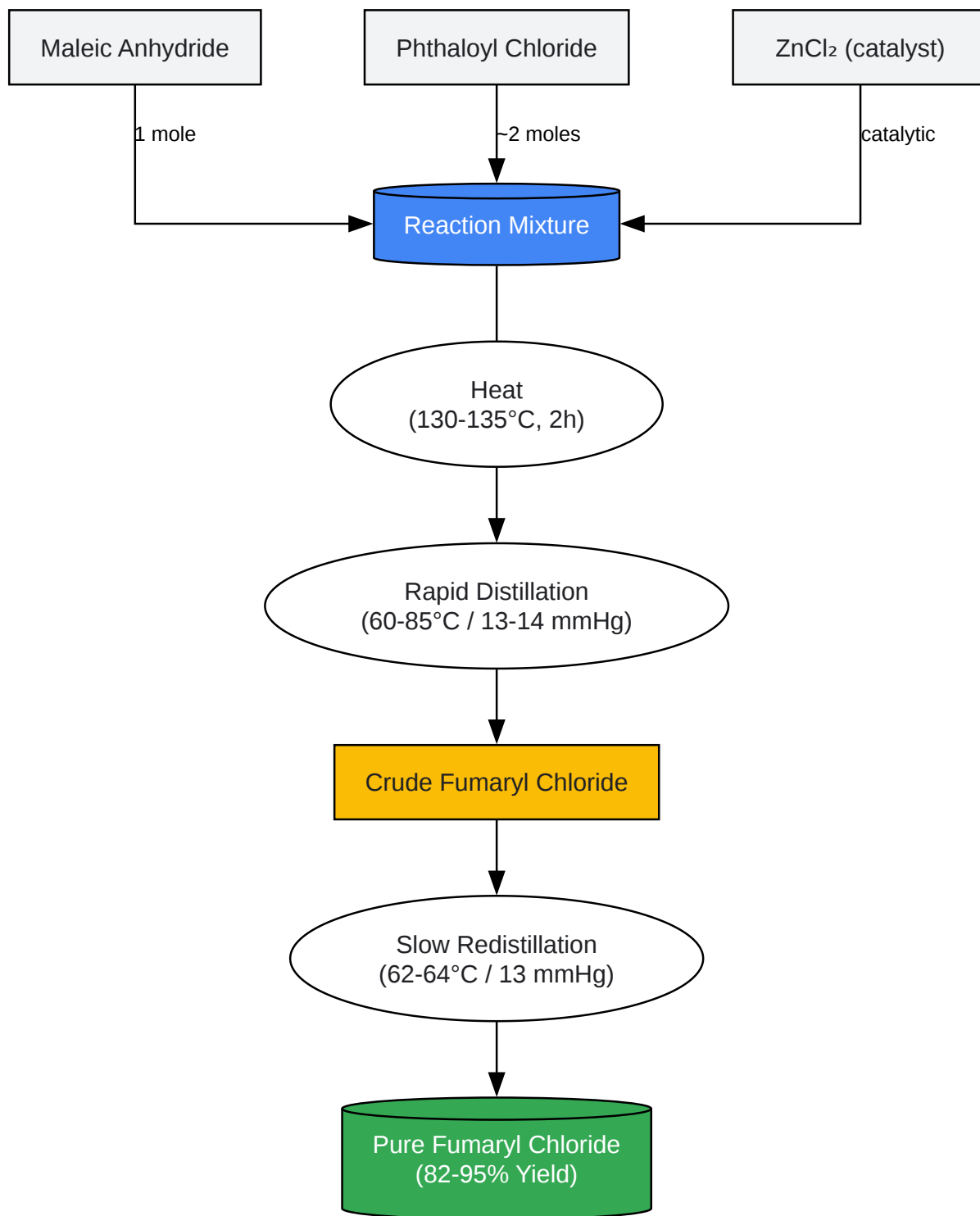
Property	Value	References
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Cl <sub>2</sub> O <sub>2</sub>	[6]
Molecular Weight	152.96 g/mol	[7]
CAS Number	627-63-4	[8]
Appearance	Clear to straw-colored liquid	[3][5]
Boiling Point	161-164 °C (lit.)	[6][7]
62-64 °C at 13 mmHg	[9][10]	
Density	1.415 g/mL at 25 °C (lit.)	[6][7]
Refractive Index (n <sub>20/D</sub> )	1.499 (lit.)	[6][7]
Flash Point	73 °C (165 °F)	[6][11]
Solubility	Reacts with water	[4][11]
Storage Temperature	2-8°C, moisture sensitive	[3][7]

## Synthesis of Fumaryl Chloride

Several methods for the synthesis of **fumaryl chloride** have been established, primarily starting from fumaric acid, maleic acid, or maleic anhydride.[5][9] The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

### Synthesis from Maleic Anhydride

A common and high-yielding method involves the reaction of maleic anhydride with phthaloyl chloride in the presence of a zinc chloride catalyst.[6][9] The reaction proceeds through isomerization to the more stable trans (fumaroyl) configuration.



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Caption: Experimental workflow for the synthesis of **fumaryl chloride** from maleic anhydride.

## Experimental Protocol: Synthesis from Maleic Anhydride

This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p. 422 (1955); Vol. 20, p. 51 (1940).[\[9\]](#)[\[10\]](#)

- Apparatus Setup: A 500-mL three-necked round-bottomed flask is equipped with a thermometer and an efficient fractionating column connected to a distillation receiver.[\[9\]](#)
- Reagents: Charge the flask with 98 g (1 mole) of maleic anhydride, 230 g of commercial phthaloyl chloride, and 2 g of anhydrous zinc chloride.[\[9\]](#)[\[10\]](#)
- Reaction: Heat the mixture using an oil bath to an internal temperature of 130–135°C for 2 hours.[\[9\]](#)[\[10\]](#) It is critical to avoid overheating, as decomposition can occur above 135°C, reducing the yield.[\[9\]](#)
- First Distillation: After heating, allow the mixture to cool to 90–95°C.[\[9\]](#) Distill the **fumaryl chloride** as rapidly as possible under reduced pressure, collecting the fraction boiling between 60–85°C at 13–14 mmHg.[\[9\]](#)[\[10\]](#)
- Redistillation: Redistill the collected fraction slowly.[\[9\]](#) Collect the pure **fumaryl chloride** boiling over a 2° range (e.g., 62–64°C at 13 mmHg).[\[9\]](#)[\[10\]](#)
- Yield and Storage: The expected yield is 125–143 g (82–95%).[\[9\]](#) **Fumaryl chloride** should be stored in sealed glass containers to prevent hydrolysis.[\[9\]](#)

## Synthesis from Fumaric Acid

**Fumaryl chloride** can also be prepared by treating fumaric acid with thionyl chloride (SOCl<sub>2</sub>).[\[10\]](#) This reaction often requires a promoter, such as iron or its compounds, as fumaric acid is otherwise unreactive or gives insignificant yields with thionyl chloride alone.[\[12\]](#)

## Experimental Protocol: Synthesis from Fumaric Acid

This protocol is generalized from U.S. Patent 2,653,168.[\[12\]](#)

- Apparatus Setup: Equip a reaction vessel with a reflux condenser. The setup should allow for the venting of HCl and SO<sub>2</sub> gases, preferably in a fume hood.

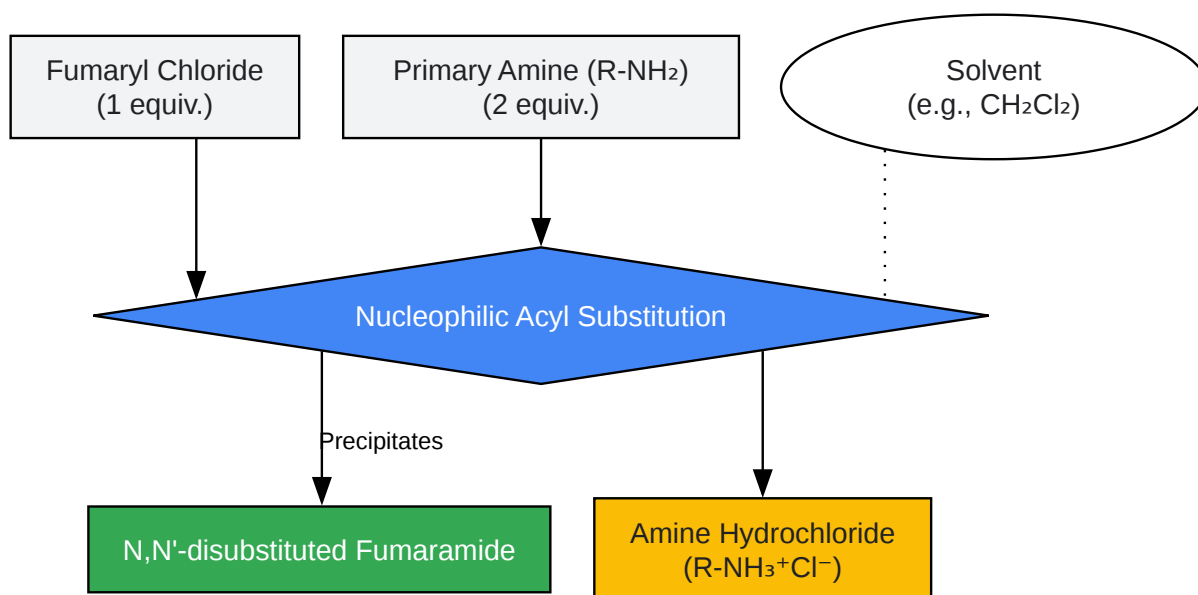
- **Reagents:** Combine fumaric acid, thionyl chloride, and a catalytic amount of an iron promoter (e.g.,  $\text{FeCl}_2$ ). A molar ratio of at least 2:1 for thionyl chloride to fumaric acid is recommended, with ratios up to 6:1 being preferable.[\[12\]](#)
- **Reaction:** Heat the mixture to reflux temperature and maintain this temperature for 2 to 24 hours, or until the solid fumaric acid has completely dissolved.[\[12\]](#)
- **Purification:** After the reaction is complete, remove the excess thionyl chloride by distillation. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure **fumaryl chloride**.[\[12\]](#)

## Chemical Reactivity and Key Reactions

The reactivity of **fumaryl chloride** is characterized by its two electrophilic acyl chloride groups, enabling it to act as a potent cross-linking agent and a monomer in polymerization reactions.[\[13\]](#) The trans-configuration of the double bond imparts stereochemical rigidity to its derivatives.[\[13\]](#)

## Reaction with Amines: Synthesis of Fumaramides

**Fumaryl chloride** reacts readily with primary amines or substituted anilines to produce N,N'-disubstituted fumaramides.[\[13\]](#) This reaction is a cornerstone for creating various compounds with applications in pharmaceuticals and materials science.[\[14\]](#)



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Caption: General reaction pathway for the synthesis of trans-diamides from **fumaryl chloride**.

## Experimental Protocol: Synthesis of N,N'-(4-methoxyphenyl)fumaramide

This protocol is adapted from Yılmaz, Ö. (2020), JOTCSA. 7(1):143–50.[14]

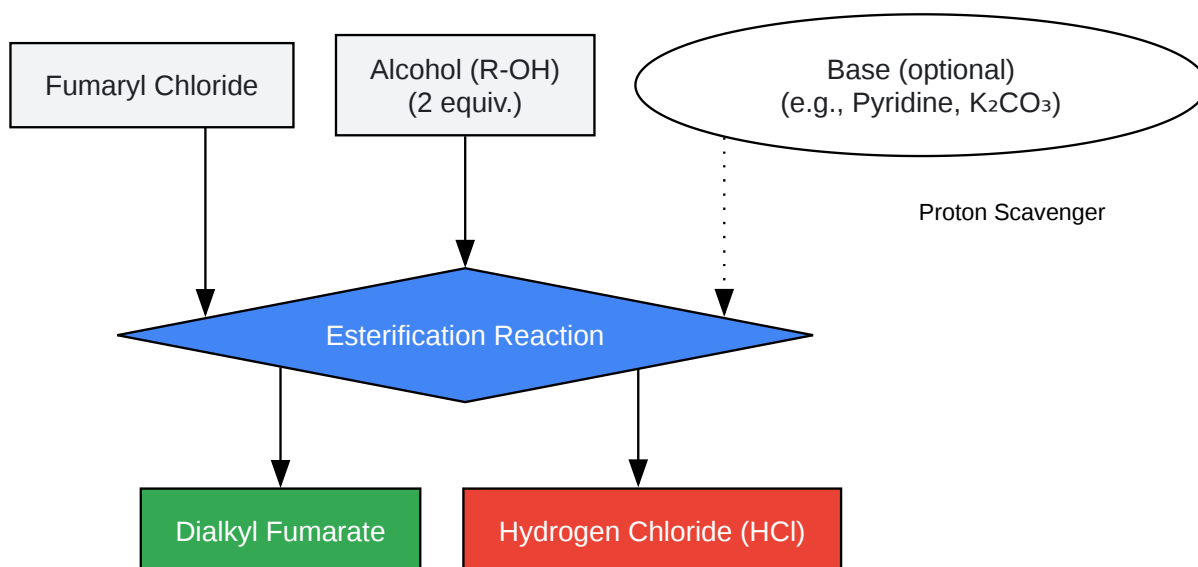
- Reagents: Dissolve the primary amine (e.g., 4-methoxyaniline, 10.0 mmol) in 10 mL of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Addition: Add **fumaryl chloride** (5.0 mmol) dropwise to the amine solution while stirring.
- Reaction: Continue stirring until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
- Isolation: The precipitated product is collected by filtration.
- Purification: The crude product is purified by crystallization from a suitable solvent, such as methanol, to yield the pure trans-diamide.[14]

Table 2: Example Yields for Fumaramide Synthesis

Amine	Product	Yield (%)	Reference
3-Fluoroaniline	N,N'-bis(3-fluorophenyl)fumaramide	96%	[14]
4-Methoxyaniline	N,N'-bis(4-methoxyphenyl)fumaramide	High	[14]

## Reaction with Alcohols: Esterification

Similar to other acyl chlorides, **fumaryl chloride** reacts with alcohols to form diesters.[15][16] This reaction is fundamental to the synthesis of various fumarate-based polymers and specialty chemicals. The reaction proceeds via a nucleophilic acyl substitution mechanism.[15]



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Caption: General reaction pathway for the esterification of **fumaryl chloride** with an alcohol.

## Polymerization Reactions

**Fumaryl chloride** is a key monomer for producing biodegradable and biocompatible polymers used in tissue engineering and drug delivery.[13] A prominent example is the synthesis of poly(propylene fumarate) (PPF) by reacting **fumaryl chloride** with propylene glycol.[5][17] The use of a proton scavenger like potassium carbonate is often employed to neutralize the HCl byproduct and achieve high molecular weight polymers.[18]

## Applications

### Drug Development and Pharmaceuticals

**Fumaryl chloride** serves as an intermediate in the synthesis of various active pharmaceutical ingredients.[11][12] The fumaramide linkage is a stable structural motif, and its derivatives have been investigated for a range of biological activities, including antioxidant properties.[14]

### Materials Science and Polymer Chemistry

The ability of **fumaryl chloride** to act as a difunctional monomer makes it invaluable in polymer chemistry. Fumarate-based polymers are known for their versatility and tunable properties.[13]

- **Tissue Engineering:** Poly(propylene fumarate) (PPF) and oligo(poly(ethylene glycol) fumarate) (OPF) are biodegradable polymers synthesized using **fumaryl chloride** that are used to create scaffolds for cell growth and tissue regeneration.[13][18]
- **Elastomers and Nanohybrids:** It is used as an extender to incorporate functional diols into polymer chains, such as in the synthesis of photocrosslinkable nanohybrid elastomers based on polybutadiene.

## Spectroscopic Characterization

The structure of **fumaryl chloride** and its derivatives is routinely confirmed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for **Fumaryl Chloride**

Technique	Observation	Comments	References
$^1\text{H}$ NMR	~7.2-7.4 ppm (s, 2H)	The two vinyl protons are equivalent and appear as a singlet due to the molecule's symmetry.	[19]
IR Spectroscopy	~1750-1780 $\text{cm}^{-1}$ (strong)	Characteristic C=O stretching frequency for an acyl chloride.	[20][21]
~980 $\text{cm}^{-1}$ (strong)	Characteristic C-H out-of-plane bend for a trans-alkene.	[20]	
Mass Spectrometry	m/z = 152 ( $\text{M}^+$ )	Molecular ion peak. Isotope pattern for two chlorine atoms (M, M+2, M+4) would be observed.	[21][22]

## Safety and Handling

**Fumaryl chloride** is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[11][23]

- **Health Hazards:** It is harmful if swallowed, inhaled, or in contact with skin, causing severe skin burns and eye damage.[3][24] Inhalation can irritate the respiratory system, potentially leading to pulmonary edema.[11]
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (goggles and face shield).[23][24]
- **Reactivity Hazards:** It reacts with water and moist air to produce toxic and corrosive hydrogen chloride gas.[1][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[4][5]

- Fire Safety: **Fumaryl chloride** is a combustible liquid.[1][5] Use dry chemical or CO<sub>2</sub> extinguishers; do not use water, as it will react violently.[1][11]

## Conclusion

**Fumaryl chloride** is a fundamental reagent in modern organic synthesis, offering a rigid, bifunctional platform for constructing complex molecules. Its well-established synthesis routes and predictable reactivity with nucleophiles like amines and alcohols make it an indispensable tool for chemists in both academic and industrial settings. From the development of novel pharmaceutical intermediates to the fabrication of advanced biocompatible polymers, the applications of **fumaryl chloride** continue to expand, underscoring its significance in chemical science. Proper understanding of its properties, reaction protocols, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization.

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